

A Comparative Guide to the Pharmacokinetic Profiles of Etripamil Formulations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of different formulations of **etripamil**, a novel, rapid-acting, non-dihydropyridine L-type calcium channel blocker. The information presented is intended to support research, scientific understanding, and drug development efforts related to this compound.

Executive Summary

Etripamil is primarily being developed as a patient-administered intranasal spray for the rapid termination of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its pharmacokinetic profile is characterized by rapid absorption and a short duration of action, which are desirable for an on-demand treatment.[3] This guide synthesizes available data from preclinical and clinical studies to compare the pharmacokinetic properties of intranasal and intravenous **etripamil** formulations. Currently, there is no publicly available data on an oral formulation of **etripamil**.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **etripamil** following intranasal and intravenous administration. It is important to note that direct head-to-head comparative studies in humans are limited, and some data is extrapolated from preclinical models and separate clinical trials.

Table 1: Pharmacokinetic Profile of Intranasal Etripamil in Humans



Dose	Tmax (minutes)	Cmax (ng/mL)	t½ (hours)	AUC (ng·min/mL)	Study Population
70 mg	~7 - 8.5	Varies by study	~2.5 - 3	Data not consistently reported	Healthy Adults & PSVT Patients
105 mg	~5 - 8.5	Varies by study	~2.5 - 3	Data not consistently reported	Healthy Adults
140 mg	~5	Varies by study	Data not consistently reported	Data not consistently reported	Healthy Adults & PSVT Patients

Data compiled from multiple Phase 1, 2, and 3 clinical trials.[4][5] Cmax and AUC are dose-dependent.

Table 2: Pharmacokinetic Profile of Intravenous Etripamil in Cynomolgus Monkeys

Dose (mg/kg)	Tmax (minutes)	Cmax (ng/mL)	t½ (minutes)	AUC₀–∞ (ng·min/mL)
0.025	N/A	13.2	12.3	179
0.05	N/A	25.0	15.5	358
0.15	N/A	88.5	18.9	1189
0.3	N/A	176	20.8	2364

Data from a study in conscious telemetered cynomolgus monkeys. Tmax is not applicable for intravenous bolus administration.

Comparison of Formulations



- Absorption: Intranasal etripamil is rapidly absorbed, with a Tmax in humans of approximately 5 to 8.5 minutes, making it a suitable candidate for rapid, patient-led administration. The pharmacokinetic profile of intranasal etripamil in humans has been shown to be comparable to that of intravenous administration in monkeys, suggesting efficient absorption via the nasal mucosa. Intranasal delivery avoids first-pass metabolism, which is a significant advantage over oral administration for drugs requiring rapid onset.
- Bioavailability: While specific bioavailability data for the intranasal formulation is not detailed in the search results, the rapid Tmax and significant systemic exposure suggest it is substantial. Intravenous administration, by definition, has 100% bioavailability.
- Elimination: **Etripamil** has a relatively short half-life, which is consistent with its intended use for acute episodes. The terminal half-life of intranasal **etripamil** in humans is reported to be around 2.5 to 3 hours for 70 mg and 105 mg doses. In cynomolgus monkeys, the half-life following intravenous administration was even shorter, ranging from 12.3 to 20.8 minutes. **Etripamil** is rapidly metabolized by plasma esterases to an inactive metabolite, MSP-2030.
- Dose Proportionality: Systemic exposure to etripamil (both Cmax and AUC) increases in a dose-dependent manner with both intranasal and intravenous administration.

Note on Different Intranasal Formulations: A Phase 1 study evaluated two intranasal formulations, MSP-2017A and MSP-2017B, and found no difference in their safety profiles and pharmacokinetics. However, specific compositional details and comparative data for these formulations are not publicly available.

Experimental Protocols

1. Intranasal Etripamil Pharmacokinetic Study in Humans (General Protocol)

This protocol is a generalized representation based on descriptions of Phase 1, 2, and 3 clinical trials.

- Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group design.
- Subjects: Healthy adult volunteers or patients with a history of PSVT.



• Procedure:

- Subjects are administered a single intranasal dose of etripamil or placebo using a nasal spray device.
- Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 2, 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, and 300 minutes post-dose).
- Plasma is separated by centrifugation and stored frozen until analysis.
- Plasma concentrations of etripamil and its inactive metabolite, MSP-2030, are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using noncompartmental methods.
- Pharmacodynamic Assessments: Concurrent monitoring of vital signs (blood pressure, heart rate) and electrocardiograms (ECGs) to assess for changes such as PR interval prolongation.
- 2. Intravenous **Etripamil** Pharmacokinetic Study in Cynomolgus Monkeys

This protocol is based on a preclinical study designed to characterize the intravenous pharmacokinetics of **etripamil**.

- Study Design: Crossover design with conscious, telemetered animals.
- Subjects: Male and female cynomolgus monkeys.
- Procedure:
 - Animals are fitted with telemetry devices for continuous monitoring of cardiovascular parameters.
 - Etripamil is administered as a slow bolus intravenous infusion over 2 minutes to mimic the absorption profile of intranasal administration.



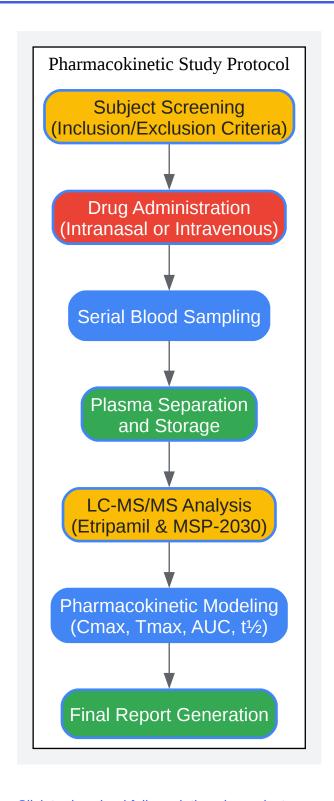
- Serial blood samples are collected via a catheter at specified time points post-dose.
- Plasma is processed and analyzed for etripamil concentrations using a validated bioanalytical method.
- Pharmacokinetic parameters are calculated.
- Pharmacodynamic Assessments: Continuous monitoring of blood pressure, heart rate, and ECGs via telemetry.

Mandatory Visualization Signaling Pathway of Etripamil









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